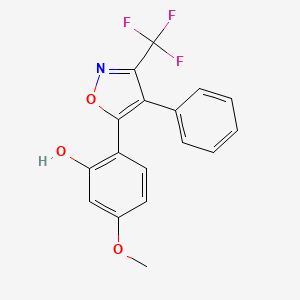

5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol

Description

Properties

IUPAC Name |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c1-23-11-7-8-12(13(22)9-11)15-14(10-5-3-2-4-6-10)16(21-24-15)17(18,19)20/h2-9,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRHSBWNROVSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the reaction of a phenyl-substituted isoxazole precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol is a chemical compound with potential applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring methoxy and trifluoromethyl groups, can influence its chemical reactivity and biological activity, offering potential advantages in stability, potency, and specificity compared to similar compounds.

Scientific Research Applications

- Chemistry: This compound can serve as a building block in the synthesis of more complex molecules, making it a valuable intermediate in organic synthesis.

- Biology: It can be studied for its potential biological activity and used in assays to investigate its effects on various biological targets.

- Medicine: The compound has potential medicinal applications as a lead compound in drug discovery, with its structural features possibly contributing to the development of new therapeutic agents.

- Industry: It could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

- Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

- Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions can vary but often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.

Mechanism of Action

The mechanism by which 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole-Containing Phenolic Derivatives

(a) 5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

- Structure: Replaces the isoxazole ring with a pyrazole group linked to a phenoxy substituent.

- Key Differences : The absence of the trifluoromethyl group and the substitution of isoxazole with pyrazole reduce electron-withdrawing effects and alter heterocyclic aromaticity.

- Synthesis: Prepared via coupling reactions involving phenols and pyrazole intermediates, though specific protocols differ from isoxazole-based syntheses .

(b) 6-Chloro-3-((3-(4-chlorophenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one

- Structure: Integrates the isoxazole-trifluoromethyl motif into a chromenone scaffold.

- Key Differences: The phenolic group is part of a chromenone system, and the trifluoromethyl group is located on a separate phenyl ring.

(c) N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride

- Structure : Combines the trifluoromethyl-isoxazole unit with an indole moiety.

- Key Differences : The trifluoromethyl group is on a fluorophenyl ring attached to isoxazole, and the compound demonstrates anti-inflammatory activity via sPLA2 inhibition, suggesting synergistic effects between isoxazole and indole groups .

Trifluoromethyl-Substituted Phenolic Compounds

(a) Trifluoromethyl-4-nitrophenol (TFM)

- Structure: A simpler phenol derivative with nitro and trifluoromethyl groups at positions 4 and 3, respectively.

- Key Differences : Lacks the isoxazole ring, resulting in reduced structural complexity and different electronic properties. TFM is used as a pesticide, emphasizing the role of trifluoromethyl groups in agrochemical activity .

(b) 5-Methoxy-2-(trifluoromethyl)phenol

Substitution Patterns and Bioactivity

Discussion of Structural and Functional Insights

- Electron Effects : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group improves solubility.

- Heterocyclic Influence : Isoxazole rings contribute to π-π stacking interactions in biological targets, as seen in anti-inflammatory and antidiabetic analogs .

- Synthetic Accessibility: Commercial availability of the target compound suggests optimized synthetic routes, though pyrazole and chromenone analogs require multi-step coupling reactions .

Biological Activity

5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.

- Molecular Formula : C16H14F3N2O2

- Molecular Weight : 335.282 g/mol

- IUPAC Name : this compound

- CAS Number : [Not available in the provided data]

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on various biological systems:

- Antimicrobial Activity : Studies have indicated that compounds with similar isoxazole structures exhibit significant antimicrobial properties. For instance, derivatives of isoxazoles have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties, potentially acting against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. A related compound demonstrated oral activity in reducing inflammation in animal models by inhibiting COX-derived prostaglandin production .

- Antioxidant Activity : The presence of a methoxy group in the compound may enhance its antioxidant potential. Compounds with similar structures have been reported to exhibit significant radical scavenging activities, contributing to their protective effects against oxidative stress .

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated but may involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes such as COX, leading to reduced inflammatory mediators.

- Receptor Modulation : It may also target various receptors involved in pain and inflammation pathways, although specific receptor interactions require further investigation.

Table 1: Summary of Biological Activities

Research Findings

- A study demonstrated that isoxazole derivatives could significantly inhibit bacterial growth, indicating that similar compounds might also show potent antimicrobial activity .

- Another research highlighted the potential of trifluoromethylated compounds as selective COX inhibitors, suggesting that modifications in the structure of such compounds could enhance their therapeutic profiles .

- Antioxidant assays indicated that compounds with methoxy and trifluoromethyl groups possess notable radical scavenging activities, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol, and what reaction conditions optimize yield?

The synthesis typically involves coupling a substituted phenol with a trifluoromethylisoxazole precursor. Key steps include:

- Cyclocondensation : Using sodium hydride in DMSO or dichloromethane to form the isoxazole ring .

- Methoxy Group Introduction : Alkylation or demethylation protocols under controlled pH and temperature (e.g., 60–80°C) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >75% . Optimization focuses on solvent polarity (DMSO enhances nucleophilicity) and stoichiometric ratios of acid chlorides to phenol derivatives .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the isoxazole-phenol linkage and methoxy group placement .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 380.12 vs. observed 380.11) .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group on planarity .

Q. What are the safety and handling protocols for this compound?

- GHS Classification : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

- Handling : Use fume hoods, nitrile gloves, and avoid inhalation. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting data on reaction pathways (e.g., cyclization vs. substitution) be resolved?

- Mechanistic Probes : Isotopic labeling (e.g., O in methoxy groups) tracks oxygen migration during cyclization .

- Kinetic Studies : Compare activation energies for competing pathways using differential scanning calorimetry (DSC) .

- Computational Modeling : DFT calculations identify transition-state geometries favoring isoxazole formation over side reactions .

Q. What strategies mitigate solubility challenges in biological assays?

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the phenol oxygen to enhance aqueous solubility .

Q. How does the trifluoromethyl group influence electronic and steric properties in structure-activity relationships (SAR)?

- Electronic Effects : The -CF group withdraws electrons, reducing phenol acidity (pKa shifts from ~9.5 to ~10.2) and altering binding to target enzymes .

- Steric Effects : Molecular docking (e.g., AutoDock Vina) shows -CF blocks access to hydrophobic pockets in COX-2, affecting selectivity .

Q. What methods validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–13 buffers at 37°C for 24 hours; monitor degradation via HPLC .

- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis of labile groups .

Q. How can contradictory bioactivity results (e.g., anti-inflammatory vs. cytotoxic effects) be reconciled?

- Dose-Response Profiling : Establish EC and IC values across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) .

- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

Methodological Guidelines

- Data Interpretation : Cross-reference NMR coupling constants (e.g., Hz for meta-coupled protons) with X-ray data to resolve stereochemical ambiguities .

- Yield Optimization : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds, particularly those with unclassified toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.